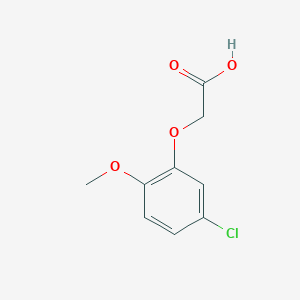

2-(5-Chloro-2-methoxyphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-3-2-6(10)4-8(7)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKLOCRZLKZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Variables:

-

Alkylating Agent : Ethyl bromoacetate or tert-butyl bromoacetate (the latter improves solubility in polar aprotic solvents).

-

Base : Potassium carbonate outperforms sodium hydride in minimizing side reactions.

-

Solvent : DMF enhances reaction kinetics compared to THF or toluene.

Nucleophilic Substitution Using 2-Chloroacetic Acid

An alternative route employs direct nucleophilic substitution between 5-chloro-2-methoxyphenol and 2-chloroacetic acid under basic conditions. In a study by Der Pharma Chemica, 5-chloro-2-methoxyphenol (0.011 M) was neutralized with sodium carbonate and reacted with 2-chloroacetic acid in refluxing ethanol for 6–8 hours. The crude product was precipitated with dilute HCl and recrystallized from ethanol, achieving 85–90% purity.

Optimization Insights:

-

Molar Ratio : A 1:1.2 phenol-to-chloroacetic acid ratio minimizes unreacted starting material.

-

Temperature : Reflux conditions (78°C) are critical for complete substitution.

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) offers a solvent-efficient approach. A Chinese patent (CN102924278A) details using tetrabutylammonium bromide (TBAB) as a catalyst in a water-toluene biphasic system. 5-Chloro-2-methoxyphenol and sodium chloroacetate react at 60°C for 4 hours, yielding 76–82% of the product after acidification.

Advantages:

-

Reduced Solvent Volume : 50% lower DMF usage compared to traditional methods.

-

Catalyst Loading : 5 mol% TBAB suffices for efficient mass transfer.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction times. A modified protocol irradiates 5-chloro-2-methoxyphenol, chloroacetic acid, and K₂CO₃ in DMF at 120°C for 15 minutes, achieving 94% conversion. This method reduces energy consumption by 70% compared to conventional heating.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Solvent | Key Advantage |

|---|---|---|---|---|

| Alkylation (tert-butyl) | 89 | 3 h | DMF | High purity, scalable |

| Nucleophilic Substitution | 85 | 8 h | Ethanol | Low-cost reagents |

| Phase-Transfer Catalysis | 82 | 4 h | Toluene/H₂O | Solvent efficiency |

| Microwave-Assisted | 94 | 0.25 h | DMF | Rapid synthesis |

Critical Considerations in Process Design

Purity Control:

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(2-methoxyphenoxy)acetic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-(2-Methoxyphenoxy)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenoxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to inhibit plant growth.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes, leading to disruption of metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of phenoxyacetic acids are highly sensitive to substituent positions and electronic effects. Key comparisons include:

Physicochemical Properties

- Acidity (pKa): Chloro and methoxy substituents influence acidity. MCPA has a pKa of 3.73, while brominated analogs (e.g., 3-Br-4-OCH₃) likely exhibit lower pKa due to bromine’s electron-withdrawing effect .

- Solubility: MCPA’s solubility increases dramatically with pH (395 mg/L at pH 1 vs. 293,900 mg/L at pH 7). The target compound’s methoxy group may enhance water solubility compared to MCPA’s methyl group .

- Log Pow: MCPA’s log Pow of 2.75 (pH 1) reflects moderate lipophilicity. The target compound’s methoxy group could reduce log Pow, favoring aqueous environments .

Research Findings and Implications

Substituent Position Dictates Bioactivity: Moving the chloro group from the 4- to 5-position (as in the target compound) may alter herbicidal selectivity or toxicity profiles .

Electronic Effects on Reactivity: Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups in MCPA .

Crystallographic Insights: Strong O—H⋯O hydrogen bonds in analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) stabilize dimeric structures, influencing solid-state properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-methoxyphenoxy)acetic acid, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with 5-chloro-2-methoxybenzaldehyde. React with glyoxylic acid in a nucleophilic substitution to form the phenoxyacetic acid backbone.

- Step 2 : Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Use to confirm the methoxy group (δ ~3.8 ppm) and acetic acid protons (δ ~4.2 ppm for -CH-). IR spectroscopy can validate the carboxylic acid C=O stretch (~1700 cm) .

Q. How can researchers determine the purity and stability of this compound under storage conditions?

- Methodology :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm). Compare retention times against standards.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for decomposition products (e.g., hydrolysis of the methoxy group). Store at RT in desiccated, amber vials .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- Answer :

- NMR : identifies the quaternary carbon adjacent to chlorine (δ ~125 ppm) and methoxy carbon (δ ~56 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H] with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve bond angles and confirm steric effects from the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the carboxylic acid and Arg120.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).

- QSAR : Correlate substituent electronegativity (Cl vs. F) with activity using Hammett constants .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Dose-Response Curves : Calculate IC values with 95% confidence intervals (GraphPad Prism).

- Meta-Analysis : Use tools like RevMan to assess heterogeneity in published data (e.g., variations in assay pH or serum content) .

Q. What strategies optimize the regioselective modification of the aromatic ring in this compound?

- Methodology :

- Electrophilic Substitution : Use HNO/HSO for nitration at the para position (directed by methoxy group). Monitor regiochemistry via .

- Cross-Coupling : Suzuki-Miyaura with Pd(PPh) to introduce aryl groups at the 5-chloro position.

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.